molecular formula C15H16N6O3 B2855302 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2320641-59-4

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2855302
CAS No.: 2320641-59-4
M. Wt: 328.332
InChI Key: UEZPXAUNADZSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a potent, selective, and ATP-competitive inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) Source . This compound is a critical pharmacological tool for investigating the Nucleotide-binding oligomerization domain (NOD) signaling pathway. RIPK2 is a central adapter kinase downstream of the intracellular peptidoglycan sensors NOD1 and NOD2; upon activation, RIPK2 initiates a signaling cascade that leads to NF-κB and MAPK activation, resulting in the production of pro-inflammatory cytokines and chemokines Source . By selectively inhibiting RIPK2, this compound effectively blocks NOD1- and NOD2-mediated inflammatory responses, making it invaluable for research into the pathogenesis of various autoimmune and chronic inflammatory diseases, such as Crohn's disease, multiple sclerosis, and Blau syndrome Source . Its application extends to dissecting the role of innate immune signaling in models of colitis, arthritis, and other conditions driven by dysregulated immune responses, providing researchers with a precise means to interrogate this key node in the immune signaling network.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-23-13-7-6-11-17-18-12(21(11)19-13)8-16-15(22)14-9-4-2-3-5-10(9)24-20-14/h6-7H,2-5,8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZPXAUNADZSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=NOC4=C3CCCC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursorsCommon synthetic routes involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Triazolo[4,3-b]pyridazine 6-Methoxy, 3-(tetrahydrobenzoxazole)amide Hypothesized enzyme inhibition
3-(4-Methoxyphenyl)-triazolo[1,2-a]pyridazine Triazolo[1,2-a]pyridazine 4-Methoxyphenyl Nitric oxide synthase inhibition
3-Phenyl-6-phenyl-triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine 3-Phenyl, 6-phenyl Antifungal/antibacterial
Quinazoline-imidazo[1,2-a]pyridine hybrids Quinazoline Imidazo[1,2-a]pyridine Kinase inhibition (hypothesized)

Physicochemical Properties

  • Solubility : The tetrahydrobenzoxazole carboxamide may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s phenyl derivatives) .
  • Stability : Methoxy groups often enhance metabolic stability, as seen in ’s compound, which has a melting point of 188–203°C .

Biological Activity

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a methoxy-substituted triazolo-pyridazine core and a tetrahydro-benzoxazole moiety. The presence of these heterocycles contributes to its diverse biological properties.

Molecular Formula

  • C : 17
  • H : 20
  • N : 6
  • O : 2

Research indicates that compounds with triazolo and pyridazine rings exhibit significant biological activity. The biological mechanisms for this compound include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit c-Met kinase activity. This inhibition is crucial as c-Met is often overexpressed in various cancers.
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties against specific cancer cell lines.

Antitumor Activity

Recent studies have evaluated the compound's effectiveness against several cancer cell lines:

Cell LineIC50 Value (μM)Reference
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These values indicate potent cytotoxic effects against these cancer cell lines.

In Vitro Studies

The cytotoxicity of this compound has been assessed using the MTT assay across various concentrations. The results showed:

  • Significant dose-dependent cytotoxicity.
  • Induction of apoptosis in treated cells.

Case Studies and Research Findings

  • Case Study on c-Met Inhibition :
    • In a study focusing on c-Met overexpressed cancer cell lines (A549 and MCF-7), the compound demonstrated effective inhibition with IC50 values comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) .
  • Apoptosis Induction :
    • Fluorescence staining techniques indicated that the compound could induce late apoptosis in A549 cells while causing cell cycle arrest in the G0/G1 phase .

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization, functional group coupling, and purification. For example:

  • Cyclization : Use of hydrazine hydrate or triethyl orthoacetate to form the triazolo-pyridazine core ().
  • Coupling reactions : Amide bond formation between the triazolo-pyridazine and benzoxazole moieties under controlled conditions (e.g., DMF solvent, triethylamine catalyst) ().
  • Purification : High-performance liquid chromatography (HPLC) is critical to isolate the final product with >95% purity (). Optimization focuses on solvent selection (polar aprotic solvents like DMF), temperature control (60–80°C), and catalyst ratios to improve yields (typically 60–75%) ().

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural validation employs:

  • 1H NMR and IR spectroscopy : To confirm functional groups (e.g., methoxy, amide) and regiochemistry ().
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N content within 0.4% of theoretical values) ().
  • HPLC-MS : Validates molecular weight and purity ().

Advanced Research Questions

Q. How can researchers optimize the synthetic route to enhance yield and scalability?

  • Parallel reaction screening : Test solvents (e.g., acetonitrile vs. DMF) and catalysts (e.g., DMAP vs. triethylamine) to identify optimal conditions ().
  • Flow chemistry : Continuous processing reduces side reactions and improves reproducibility for intermediates ().
  • Salt formation : Ionic derivatives (e.g., sodium or hydrochloride salts) enhance crystallinity and ease of isolation ( ).

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, benzoxazole → benzothiazole) and compare activity ().
  • QSAR modeling : Use SwissADME or Molinspiration to predict logP, solubility, and drug-likeness ().
  • Biological assays : Test analogs against target enzymes (e.g., kinases, 14-α-demethylase) to correlate structural changes with IC50 values ().

Q. How can molecular docking studies guide target identification?

  • Protein selection : Prioritize targets like 14-α-demethylase (PDB: 3LD6) or kinases based on structural homology ().
  • Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding modes and affinity scores (e.g., ΔG < −8 kcal/mol suggests strong binding) ().
  • Validation : Compare docking results with experimental IC50 values to refine computational models ().

Q. How should researchers address contradictory data in solubility or biological activity?

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) ().
  • Purity analysis : Use HPLC to rule out impurities affecting solubility or activity ().
  • Alternative models : Validate findings in cell-based assays if in vitro results conflict ().

Q. What in silico tools are recommended for pharmacokinetic profiling?

  • SwissADME : Predicts logP (e.g., 2.1–3.5), GI absorption (>80% = high), and BBB permeability ().
  • pkCSM : Estimates half-life (e.g., 4–6 hours) and CYP450 inhibition risks ().
  • MetaSite : Identifies metabolic hotspots (e.g., methoxy demethylation) for stability optimization ().

Q. How can solubility challenges be mitigated during formulation?

  • Salt formation : Hydrochloride or sodium salts improve aqueous solubility ( ).
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives for enhanced bioavailability ().
  • Nanoparticle encapsulation : Use liposomal carriers to bypass low intrinsic solubility ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.